molecular formula C17H17ClN2O3S B4502263 1-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid

1-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid

Cat. No.: B4502263
M. Wt: 364.8 g/mol
InChI Key: FVLSAUDYUXQLGN-UHFFFAOYSA-N
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Description

1-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C17H17ClN2O3S and its molecular weight is 364.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid is 364.0648413 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research has extensively covered the synthesis of related compounds, focusing on their potential applications in medicinal chemistry. For instance, Patel et al. (2011) detailed the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with varied antimicrobial activities (Patel, Agravat, & Shaikh, 2011). Similarly, Mushtaque, Avecilla, and Azam (2012) synthesized a series of thiazolidinone derivatives as inhibitors of Entamoeba histolytica, showcasing a method that could potentially be adapted for the synthesis of 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid derivatives with specific biological activities (Mushtaque, Avecilla, & Azam, 2012).

Antimicrobial Activity

The antimicrobial activity of similar compounds has been a significant focus of research. Patel and Agravat (2007) synthesized new pyridine derivatives with notable antibacterial and antifungal activities, which suggests that derivatives of 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid could also possess similar properties (Patel & Agravat, 2007). Deshmukh et al. (2017) explored the antibacterial screening of 1,3,4-thiadiazoles, triazoles, and oxadiazoles containing the piperazine nucleus, further supporting the potential of structurally related compounds in antimicrobial research (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

Anticancer and Antiamoebic Activities

The compound's related derivatives have been investigated for their anticancer and antiamoebic activities. For example, Atta and Abdel‐Latif (2021) synthesized thiophene-based compounds with significant in vitro cytotoxicity against several cell lines, indicating the potential of 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid derivatives in cancer research (Atta & Abdel‐Latif, 2021). Similarly, Navarro et al. (2000) focused on novel metal-based chemotherapy against tropical diseases, suggesting that structurally related compounds could be explored for treating diseases like Entamoeba histolytica infections (Navarro et al., 2000).

Properties

IUPAC Name

1-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-13-3-1-11(2-4-13)16-19-14(10-24-16)9-15(21)20-7-5-12(6-8-20)17(22)23/h1-4,10,12H,5-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLSAUDYUXQLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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